![molecular formula C17H19N3O B6617520 2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine CAS No. 651042-79-4](/img/structure/B6617520.png)
2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine, commonly referred to as 2-(4-IPE), is an organic compound belonging to the imidazopyridine family. It is an important synthetic building block in organic synthesis and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
2-(4-IPE) is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, as well as the study of organic reactions. It is also used as a catalyst in organic synthesis and as a reagent in the preparation of organic compounds.
Mecanismo De Acción
2-(4-IPE) is an imidazopyridine, which is an important structural motif in many organic molecules. It is believed to act as an electron donor and acceptor in organic reactions, allowing for the formation of new bonds and the rearrangement of existing bonds.
Biochemical and Physiological Effects
2-(4-IPE) has been found to have strong antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4-IPE) in laboratory experiments is its relatively low cost and easy availability. It is also relatively stable and can be stored for long periods of time without degradation. However, it is not soluble in water and is not very soluble in organic solvents, which can limit its use in some applications.
Direcciones Futuras
2-(4-IPE) has the potential to be used in a variety of applications, including the development of new pharmaceuticals, the study of organic reactions, and the development of new catalysts. It could also be used in the development of new drugs for the treatment of inflammation and other diseases. In addition, further research is needed to explore its potential as a reagent in organic synthesis and to better understand its mechanism of action.
Métodos De Síntesis
2-(4-IPE) is synthesized from the reaction of 4-chloro-2-nitrophenol and N,N-dimethylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The reaction produces a product with a yield of around 90% in a short time.
Propiedades
IUPAC Name |
2-(4-imidazo[1,2-a]pyridin-2-ylphenoxy)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-19(2)11-12-21-15-8-6-14(7-9-15)16-13-20-10-4-3-5-17(20)18-16/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRNJGIHOHVNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20799808 |
Source


|
| Record name | 2-[4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20799808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine | |
CAS RN |
651042-79-4 |
Source


|
| Record name | 2-[4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20799808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


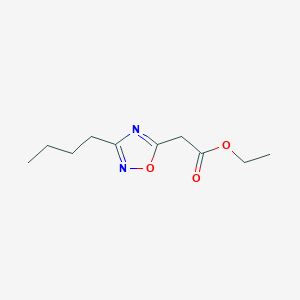
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
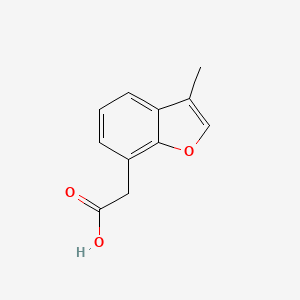

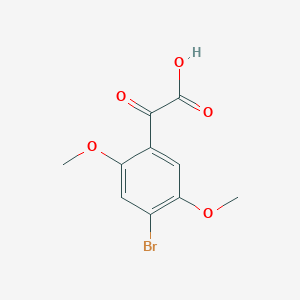

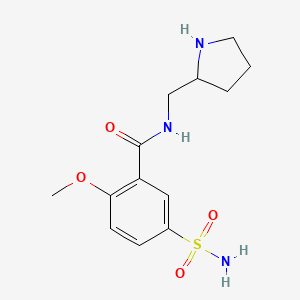
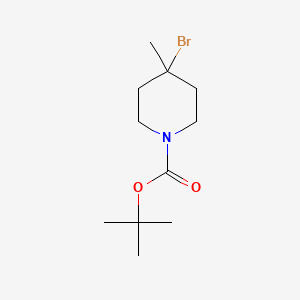
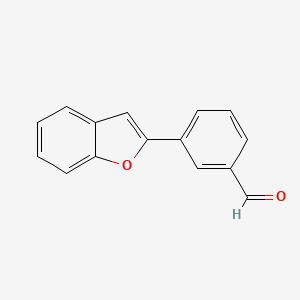

![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)

![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)